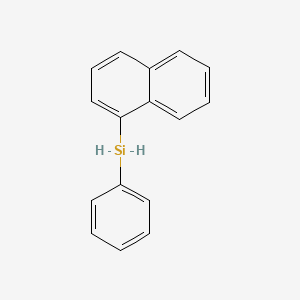
Naphthalen-1-YL(phenyl)silane
Vue d'ensemble
Description
Naphthalen-1-YL(phenyl)silane is a useful research compound. Its molecular formula is C16H14Si and its molecular weight is 234.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-1-YL(phenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1-YL(phenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transition from Tetracovalent to Hypercoordinated Silicon and Phosphorus : A study by Schiemenz (2009) examined the transition from tetracovalent to hypercoordinated silicon and phosphorus in 8-dimethylamino-naphth-1-yl silanes and phosphonium cations (Schiemenz, 2009).
Interaction with Anions : Katz (1986) researched the interaction between F/sup -/ and pentacoordinate Si in bidentate anion complexation using naphthalen-1-YL(phenyl)silane (Katz, 1986).
Synthesis of Silaphenalenes : Tokoro, Sugita, and Fukuzawa (2015) utilized it in the synthesis of silaphenalenes through C-H bond cleavage in ruthenium-catalyzed annulation reactions (Tokoro et al., 2015).
Organic Light-Emitting Diodes (OLEDs) : Chong, Lee, and Wen (2007) used it to improve the growth behavior and interfacial morphologies of NPB films in OLED devices (Chong et al., 2007).
Peterson Olefinations : Halton, Boese, and Dixon (2003) used it in Peterson olefinations to produce various products, including 1-(5'-cyclopentadienyl)substituted cycloproparene (Halton et al., 2003).
Synthesis of Triarylsulfonium Salts : Tanabe, Kawai, Saitoh, and Ichikawa (2010) used it to promote oxidative arylation of phenyl sulfides with silanes, leading to triarylsulfonium salts (Tanabe et al., 2010).
Electron Transporting Material : Chung, Zheng, Xing, and colleagues (2015) utilized it as an electron transporting material in green electrophosphorescent devices, achieving notable efficiencies (Chung et al., 2015).
Blue Emitting Materials : Lee, Kim, Kim, and colleagues (2014) synthesized highly efficient blue emitting materials for display applications using naphthalen-1-YL(phenyl)silane (Lee et al., 2014).
Flame-Retardant Curing Agent : Agrawal and Narula (2014) used it as a flame-retardant curing agent in epoxy resins, exhibiting excellent flame retardancy (Agrawal & Narula, 2014).
Organic Field Effect Transistors (OFETs) : See, Landis, Sarjeant, and Katz (2008) reported its usefulness in naphthalene tetracarboxylic diimide semiconductors with high electron mobilities for OFETs (See et al., 2008).
Propriétés
IUPAC Name |
naphthalen-1-yl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPVRHDXFWNYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-YL(phenyl)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



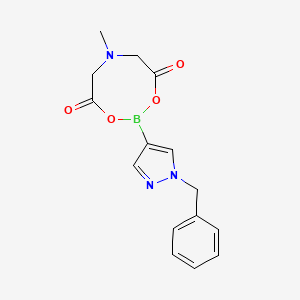
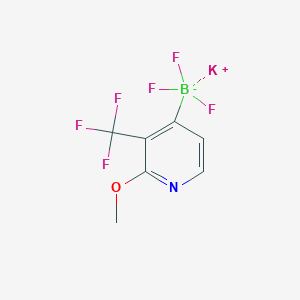
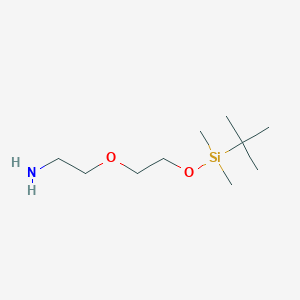
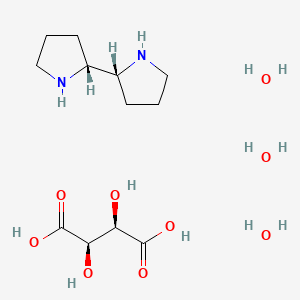


![4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B8204435.png)

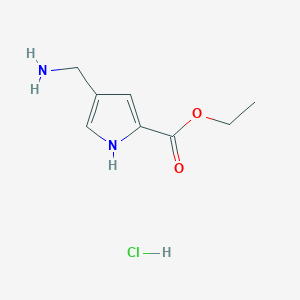
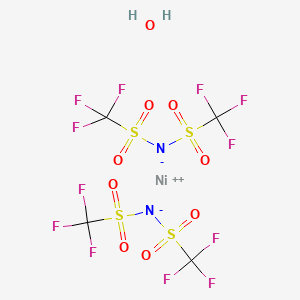
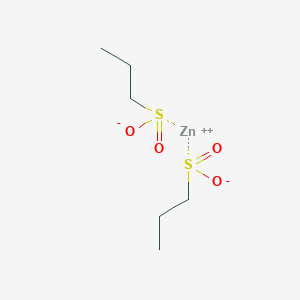

![1-(1-Bromoethenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204481.png)
